Pritelivir

Refractory HSV Immunocompromised Phase 3 Clinical Trial

Pritelivir (BAY 57-1293, AIC316) is the most clinically advanced helicase-primase inhibitor, having completed Phase 3 trials for acyclovir-resistant HSV. Unlike nucleoside analogs, it requires no viral TK activation, retaining full potency against TK-deficient strains (IC50 0.02 μM). The PRIOH-1 trial demonstrated 28.4% higher lesion healing vs. standard of care (p=0.0047) with 90% fewer discontinuations due to adverse events. A head-to-head trial showed 58% greater HSV-2 shedding reduction vs. valacyclovir (RR=0.42, p=0.01). Essential for research on resistant HSV, combination regimens, or viral shedding.

Molecular Formula C18H18N4O3S2
Molecular Weight 402.5 g/mol
CAS No. 348086-71-5
Cat. No. B1678233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePritelivir
CAS348086-71-5
SynonymsAIC316
BAY 57-1293
N-(5-(aminiosulfonyl)-4-methyl-1,3-thiazol-2-yl)-N-methyl-2-(4-(2-pyridinyl)phenyl)acetamide
pritelivi
Molecular FormulaC18H18N4O3S2
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N
InChIInChI=1S/C18H18N4O3S2/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15/h3-10H,11H2,1-2H3,(H2,19,24,25)
InChIKeyIVZKZONQVYTCKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pritelivir (CAS 348086-71-5): A First-in-Class Helicase-Primase Inhibitor for Procurement in HSV Research


Pritelivir (BAY 57-1293, AIC316) is a thiazolylamide derivative that acts as a potent, orally bioavailable inhibitor of the herpes simplex virus (HSV) helicase-primase enzyme complex [1]. This mechanism is distinct from the nucleoside analogs (e.g., acyclovir, valacyclovir) and pyrophosphate analogs (e.g., foscarnet) that target the viral DNA polymerase [2]. The compound is the most clinically advanced helicase-primase inhibitor, having completed Phase 3 trials for the treatment of acyclovir-resistant and refractory HSV infections in immunocompromised patients .

Why In-Class Antiviral Substitution for Pritelivir is Not Supported by Data


Substituting pritelivir with other HSV antivirals is not scientifically justifiable due to fundamental differences in mechanism, resistance profile, and clinical performance. Unlike nucleoside analogs (acyclovir/valacyclovir), pritelivir does not require activation by viral thymidine kinase (TK) and directly inhibits the helicase-primase complex [1]. This unique mechanism confers full activity against TK-deficient, acyclovir-resistant HSV strains, which account for a significant burden of treatment failure in immunocompromised hosts [2]. Furthermore, head-to-head clinical trials demonstrate that pritelivir provides statistically superior viral suppression and lesion healing compared to both valacyclovir and foscarnet in defined patient populations, confirming that generic substitution would result in loss of demonstrated clinical benefit [3].

Quantitative Evidence for Pritelivir Procurement: Differentiating Data vs. Acyclovir, Valacyclovir, and Foscarnet


Pritelivir Demonstrates 28.4% Absolute Increase in Lesion Healing vs. Standard of Care in Phase 3 Refractory HSV Trial

In the registrational Phase 3 PRIOH-1 trial (NCT03073967), pritelivir demonstrated superior efficacy compared to investigator's choice therapy (ICT) in immunocompromised patients with refractory HSV infections. The ICT arm included foscarnet (70% of cases), cidofovir, or imiquimod [1]. Complete lesion healing within 28 days was achieved in 62.7% of pritelivir-treated patients versus 34.0% of ICT-treated patients, an absolute difference of 28.4% (p=0.0047) [2].

Refractory HSV Immunocompromised Phase 3 Clinical Trial

Pritelivir Reduces Genital HSV-2 Shedding by 58% Compared to Valacyclovir in Phase 2 Trial

In a Phase 2, randomized, double-blind, crossover trial (N=91), pritelivir 100 mg daily reduced the proportion of swabs with detectable HSV-2 DNA to 2.4% compared to 5.3% with valacyclovir 500 mg daily [1]. This represents a relative risk (RR) of 0.42 (95% CI, 0.21 to 0.82; p=0.01) [2].

Genital HSV-2 Viral Shedding Valacyclovir

Pritelivir Retains Full Potency Against Acyclovir-Resistant HSV Isolates (IC50 0.02 μM)

Pritelivir maintains its nanomolar potency against HSV strains with defined acyclovir-resistance mutations in thymidine kinase (TK) and DNA polymerase [1]. In vitro, pritelivir inhibited acyclovir-resistant HSV-1 and HSV-2 clinical isolates with an IC50 of 0.02 μM (20 nM), identical to its potency against wild-type strains [2]. This is in contrast to acyclovir, which loses activity against TK-deficient strains.

Acyclovir Resistance HSV In Vitro Potency

Pritelivir Associated with 90% Lower Discontinuation Rate Due to Adverse Events vs. Foscarnet

In the Phase 3 PRIOH-1 trial, treatment-emergent adverse event (TEAE) discontinuations occurred in 2.0% of pritelivir-treated patients compared to 20.0% of patients receiving investigator's choice therapy, which was predominantly intravenous foscarnet (70% of ICT arm) [1]. Pritelivir was also associated with fewer renal and electrolyte events [2].

Safety Tolerability Foscarnet

Pritelivir Exhibits 10-Fold Superior In Vivo Potency Compared to Valacyclovir in Murine Disseminated HSV Model

In a murine model of disseminated HSV-1 infection, oral administration of pritelivir (BAY 57-1293) demonstrated antiviral efficacy approximately 10-fold more potent than valacyclovir [1]. This in vivo potency advantage is supported by pharmacokinetic data showing pritelivir maintains plasma concentrations above the EC90 for HSV-1 for nearly the entire dosing interval [2].

In Vivo Efficacy Murine Model Valacyclovir

Recommended Research and Procurement Applications for Pritelivir Based on Quantitative Evidence


Research on Acyclovir-Resistant HSV Infections

Pritelivir is the optimal choice for in vitro and in vivo studies involving acyclovir-resistant HSV-1 and HSV-2 strains, given its retained IC50 of 0.02 μM against these isolates [1]. This contrasts with the complete loss of activity of nucleoside analogs against TK-deficient mutants .

Clinical Trials in Immunocompromised Populations with Refractory HSV

The Phase 3 PRIOH-1 trial provides a robust evidence base for the procurement of pritelivir for clinical research targeting immunocompromised patients with refractory mucocutaneous HSV. The 28.4% absolute increase in lesion healing over standard of care (p=0.0047) and 90% lower treatment discontinuation rate due to adverse events [1] position pritelivir as a superior investigational agent in this setting.

Suppressive Therapy and Viral Shedding Studies

For research focused on the prevention of viral shedding and transmission of genital HSV-2, pritelivir is supported by a direct head-to-head trial showing a 58% relative reduction in viral shedding compared to valacyclovir (RR=0.42, p=0.01) [1]. This is the strongest evidence available for the selection of pritelivir over valacyclovir for shedding-focused investigations.

Combination Therapy to Prevent Antiviral Resistance

In vitro studies demonstrate that combining pritelivir with acyclovir or foscarnet suppresses the evolution of drug-resistant HSV-1 mutants [1]. Procurement of pritelivir is indicated for research programs aiming to develop novel combination regimens that may delay or prevent the emergence of resistance in high-risk patient populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pritelivir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.